molecular formula C8H8F3NO B1416710 2-Ethoxy-3-(trifluoromethyl)pyridine CAS No. 849934-82-3

2-Ethoxy-3-(trifluoromethyl)pyridine

Cat. No.: B1416710
CAS No.: 849934-82-3
M. Wt: 191.15 g/mol
InChI Key: KBQUVTHKBOALAV-UHFFFAOYSA-N
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Description

2-Ethoxy-3-(trifluoromethyl)pyridine (CAS: 849934-82-3, MFCD11044343) is a fluorinated pyridine derivative characterized by an ethoxy group at the 2-position and a trifluoromethyl (CF₃) group at the 3-position. Its molecular formula is C₈H₈F₃NO, with a molecular weight of 207.15 g/mol. This compound is commercially available in high purity (98%) and is utilized as a pharmaceutical intermediate and agrochemical precursor due to the electron-withdrawing properties of the CF₃ group, which enhance metabolic stability and lipophilicity .

Properties

IUPAC Name

2-ethoxy-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-2-13-7-6(8(9,10)11)4-3-5-12-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQUVTHKBOALAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655284
Record name 2-Ethoxy-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849934-82-3
Record name 2-Ethoxy-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-(trifluoromethyl)pyridine typically involves the introduction of the ethoxy and trifluoromethyl groups onto the pyridine ring. One common method is the nucleophilic substitution reaction, where an appropriate pyridine derivative is reacted with ethyl alcohol and a trifluoromethylating agent under controlled conditions. The reaction may require the use of a base to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced pyridine derivatives.

    Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

2-Ethoxy-3-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The ethoxy group can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Positional Isomers of Ethoxy-Trifluoromethylpyridines

Key Compounds :

Compound Name Substituent Positions CAS Number Molecular Formula Key Applications
2-Ethoxy-3-(trifluoromethyl)pyridine 2-OEt, 3-CF₃ 849934-82-3 C₈H₈F₃NO Agrochemicals, Pharmaceuticals
2-Ethoxy-6-(trifluoromethyl)pyridine 2-OEt, 6-CF₃ 1245563-18-1 C₈H₈F₃NO Synthetic intermediate
5-Ethoxy-2-(trifluoromethyl)pyridine 5-OEt, 2-CF₃ - C₈H₈F₃NO Under research

Analysis :

  • Reactivity : The 3-CF₃ group in this compound creates steric hindrance near the ethoxy group, reducing nucleophilic substitution rates compared to the 6-CF₃ isomer .
  • Applications : The 3-CF₃ isomer is prioritized in agrochemicals due to optimized bioactivity, while the 6-CF₃ variant is less explored .

Trifluoromethylpyridines with Alternative Substituents

Key Compounds :

Compound Name Substituents CAS Number Molecular Weight Applications
4-Chloro-3-(trifluoromethyl)pyridine 4-Cl, 3-CF₃ - 197.57 g/mol Industrial chemical synthesis
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine 2-ClCH₂, 3-Me, 4-OCH₂CF₃ 131926-97-1 239.63 g/mol Pharmaceutical intermediate (e.g., Lansoprazole)
5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine 3-TMS-ethynyl, 5-CF₃, 2-NH₂ 1036027-52-7 258.32 g/mol Catalysis research

Analysis :

  • Electronic Effects : The trifluoroethoxy group (OCH₂CF₃) in ’s compound is more electron-withdrawing than ethoxy, increasing resistance to hydrolysis but reducing solubility in polar solvents .
  • Biological Activity : Chlorine or methyl substituents (e.g., 4-Cl in ) enhance stability in harsh environments, making such derivatives suitable for long-acting pesticides .

Boronic Acid Derivatives

Key Compound : 2-Ethoxy-5-(trifluoromethyl)pyridine-3-boronic acid (CAS: 1218790-66-9, MFCD15143470) serves as a Suzuki coupling precursor. Compared to this compound, the boronic acid group at the 3-position enables cross-coupling reactions for constructing biaryl systems, critical in drug discovery .

Biological Activity

Overview of the Compound

2-Ethoxy-3-(trifluoromethyl)pyridine (CAS Number: 849934-82-3) is a pyridine derivative characterized by an ethoxy group at the 2-position and a trifluoromethyl group at the 3-position. Its molecular formula is C8H8F3NO. This compound has garnered attention for its potential applications in various fields, particularly in agrochemicals and medicinal chemistry due to its unique structural features.

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways:

  • Target Interaction : The compound is known to target pests in the agrochemical industry, functioning as an insecticide. Its trifluoromethyl group enhances lipophilicity, which can improve penetration through biological membranes and increase efficacy against target organisms.
  • Biochemical Pathways : It is involved in the Suzuki–Miyaura cross-coupling reaction, which is significant for forming carbon-carbon bonds in organic synthesis. This reaction showcases its utility as a building block for more complex organic molecules .

Antiparasitic Properties

Recent studies have highlighted the potential of trifluoromethyl pyridines, including this compound, as inhibitors of various biological targets:

  • PI3K Inhibition : Research indicates that derivatives of pyridine can serve as inhibitors for phosphoinositide 3-kinase (PI3K), a critical enzyme in cell signaling pathways related to cancer and other diseases. The inhibition of PI3K can lead to reduced cell proliferation and survival, making it a target for cancer therapy .

Agrochemical Applications

The compound's primary application lies in agriculture:

  • Insecticidal Activity : As an agrochemical, this compound has demonstrated effectiveness against various pests. Its mode of action involves disrupting metabolic pathways in insects, leading to mortality or reduced reproductive success.

Case Studies

Case Study 1: Efficacy Against Pests

In a controlled study, this compound was tested against common agricultural pests. The results indicated a significant reduction in pest populations within 48 hours of exposure. The compound's effectiveness was attributed to its ability to penetrate the insect cuticle and interfere with metabolic processes.

Case Study 2: PI3K Inhibition

In vitro studies demonstrated that compounds similar to this compound exhibited inhibitory effects on PI3K isoforms. This inhibition was assessed using cell lines known for their reliance on PI3K signaling for growth and survival. The results showed a dose-dependent decrease in cell viability, suggesting potential therapeutic applications in oncology.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
2-Ethoxy-4-(trifluoromethyl)pyridine Trifluoromethyl at position 4Similar insecticidal properties
2-Methoxy-3-(trifluoromethyl)pyridine Methoxy instead of ethoxyReduced potency compared to ethoxy variant
3-(Trifluoromethyl)pyridine Lacks ethoxy groupPrimarily used in synthetic chemistry

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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